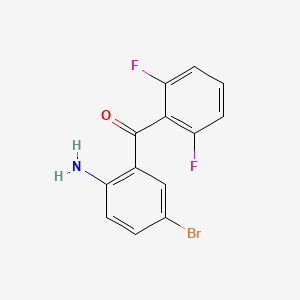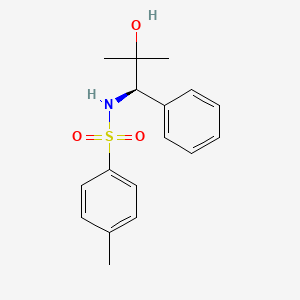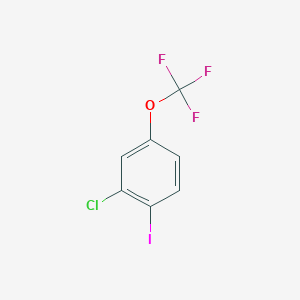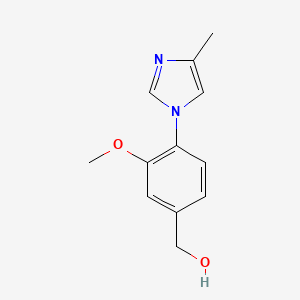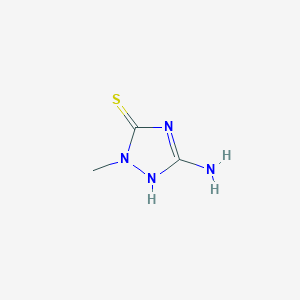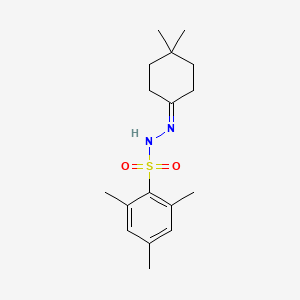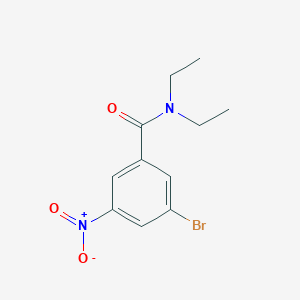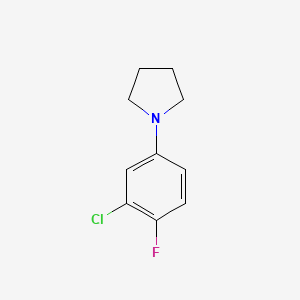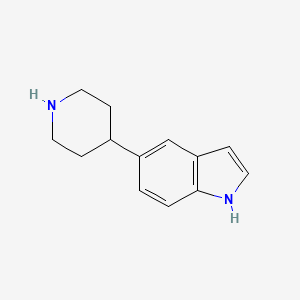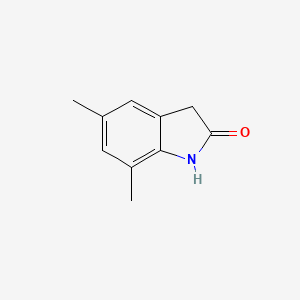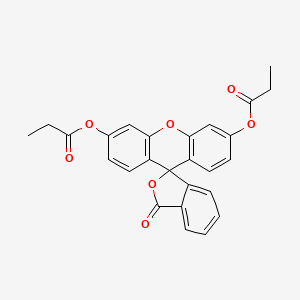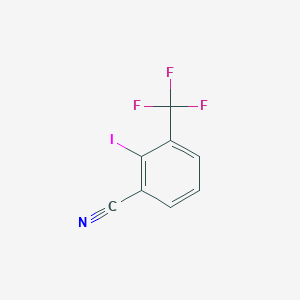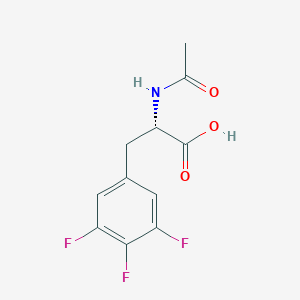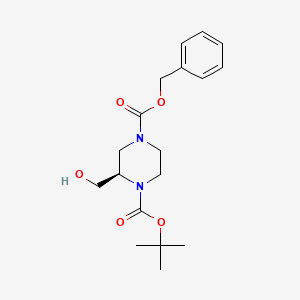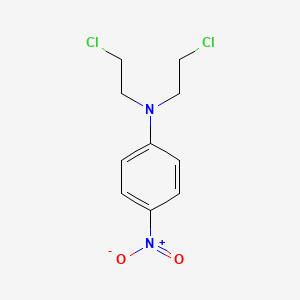
n,n-Bis(2-chloroethyl)-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-4-nitroaniline: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by the presence of two chloroethyl groups and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like chloroform or ethanol and are conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-chloroethyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of dyes and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-nitroaniline involves its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)amine: Another alkylating agent with similar properties.
N,N-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various derivatives.
N,N-Bis(2-chloroethyl)urea: Known for its use in chemotherapy .
Uniqueness: Its ability to undergo various chemical reactions and its potential use in cancer therapy make it a compound of significant interest .
Propriétés
Numéro CAS |
55743-71-0 |
|---|---|
Formule moléculaire |
C26H50 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
1-cyclohexyltetradecylcyclohexane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3 |
Clé InChI |
COJYJGCWESKHMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


